Benzyl N-butyl-L-alpha-glutaminate
Description
Benzyl N-butyl-L-alpha-glutaminate is a synthetic derivative of L-glutamic acid, an essential amino acid. Structurally, it features a benzyl group attached to the amino nitrogen and a butyl ester group at the alpha-carboxylic acid position (see Table 1).
Properties
CAS No. |
61406-28-8 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl (4S)-4-amino-5-(butylamino)-5-oxopentanoate |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-11-18-16(20)14(17)9-10-15(19)21-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12,17H2,1H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
IVJBRJCQEOZMME-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCCCNC(=O)C(CCC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis Using Proteases
Proteases such as Alcalase (subtilisin Carlsberg) have demonstrated high α-selectivity in esterifying glutamic acid derivatives. In a seminal study, researchers achieved 81% yield in the α-benzyl esterification of N-Boc-L-glutamic acid using immobilized Alcalase in benzyl alcohol as both solvent and substrate. The enzyme’s binding pocket favors the α-carboxyl group due to steric and electronic interactions, as shown by molecular docking studies.
Key Steps for Enzymatic Synthesis :
- Amino Protection : Introduce a tert-butoxycarbonyl (Boc) group to the amino moiety of L-glutamic acid using di-tert-butyl dicarbonate (Boc₂O) in basic conditions.
- Enzymatic Esterification : React N-Boc-L-glutamic acid with benzyl alcohol (10:1 molar ratio) in the presence of Alcalase at 40°C for 24 hours.
- Deprotection : Remove the Boc group via trifluoroacetic acid (TFA) treatment, followed by alkylation of the free amino group with butyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
Advantages :
Limitations :
- Requires sequential protection and deprotection steps.
- Butyl alkylation post-esterification may reduce yields due to steric hindrance.
Chemical Esterification Strategies
Chemical methods leverage acid catalysis or coupling agents for direct esterification. For example, the γ-methyl ester of L-glutamic acid can be converted to the α-benzyl ester via a two-step process involving tert-butyl acetate and perchloric acid.
Representative Protocol :
- γ-Carboxyl Protection : React L-glutamic acid with methanol and thionyl chloride to form L-glutamic acid γ-methyl ester.
- α-Esterification : Treat the γ-methyl ester with benzyl alcohol and perchloric acid in tert-butyl acetate at 15°C for 4 hours (yield: 76%).
- N-Alkylation : React the intermediate with butyl iodide and cesium carbonate in DMF at 50°C.
Optimization Insights :
- Solvent Choice : tert-Butyl acetate enhances solubility of intermediates, minimizing side reactions.
- Catalyst Efficiency : Perchloric acid outperforms sulfuric acid in minimizing γ-ester byproducts.
N-Carboxyanhydride (NCA) Ring-Opening Approach
NCA chemistry enables simultaneous control over amino and carboxyl functionalities. A patent detailed the synthesis of poly-α-glutamic acid-γ-(tert-butyl) ester via NCA polymerization, which can be adapted for benzyl esterification.
Modified Protocol for Benzyl N-Butyl-L-α-Glutaminate :
- NCA Formation : React L-glutamic acid with diphosgene in limonene to form γ-benzyl-L-glutamate NCA.
- Ring Opening with Butylamine : Treat the NCA with butylamine in 1,4-dioxane to introduce the N-butyl group (yield: 68%).
- Purification : Isolate the product via silica gel chromatography using ethyl acetate/hexane.
Critical Parameters :
- Temperature Control : Maintain reactions below 30°C to prevent racemization.
- Scavenger Use : Limonene effectively traps HCl, preventing degradation.
Reductive Amination for N-Alkylation
Reductive amination offers a one-pot method for introducing the butyl group. Glutamic acid derivatives react with butyraldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
Procedure :
- Esterify α-Carboxyl : Protect the α-carboxyl as a benzyl ester using benzyl bromide and K₂CO₃.
- Reductive Amination : React the amino group with butyraldehyde and NaBH₃CN in methanol (yield: 55%).
- Deprotect γ-Carboxyl : Remove γ-protecting groups (e.g., tert-butyl) with formic acid.
Challenges :
Comparative Analysis of Methods
Trade-offs :
Chemical Reactions Analysis
Benzyl N-butyl-L-alpha-glutaminate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The benzylic position can be oxidized or reduced under specific conditions.
Substitution: Electrophilic substitution reactions can introduce various substituents on the aromatic ring.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and oxidizing agents for benzylic oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl N-butyl-L-alpha-glutaminate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-butyl-L-alpha-glutaminate involves its interaction with specific molecular targets. For instance, it can bind to protein domains, such as the polo-like kinase 1 polo-box domain, enhancing the affinity of peptide mimetics . This interaction is facilitated by hydrogen bonding and the proper orientation of functional groups within the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzyl N-butyl-L-alpha-glutaminate and Related Compounds
Key Observations:
Lipophilicity and Bioavailability :
- The benzyl and butyl groups in this compound likely increase its lipophilicity compared to simpler esters like methyl benzoate. This property could enhance tissue penetration but may reduce aqueous solubility, a trade-off observed in benzyl benzoate (used topically due to low systemic absorption) .
- In contrast, methyl and isopropyl benzoates, with shorter alkyl chains, are more volatile and find use in fragrances or solvents .
Therapeutic Potential: Benzyl benzoate (25%) demonstrates high efficacy against scabies (87% cure rate) due to direct acaricidal activity . While this compound is structurally distinct, its benzyl moiety may confer similar stability against enzymatic degradation, a feature critical for prolonged action in therapeutic agents.
Synthetic Utility :
- Compared to the peptide derivative Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-glutaminate , the absence of bulky protecting groups (e.g., tert-butoxycarbonyl) in this compound simplifies its synthesis. This could make it more adaptable for scalable pharmaceutical production.
Pharmacokinetic and Pharmacodynamic Considerations
- This property is advantageous in prodrugs requiring delayed release .
- Toxicity Profile : Benzyl benzoate causes transient burning in 24% of patients , suggesting that benzyl-containing compounds may irritate mucous membranes. This compound’s safety profile remains unstudied but warrants evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
